molecular formula C17H17Cl2NO3 B2796747 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide CAS No. 941897-66-1

6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2796747
CAS RN: 941897-66-1
M. Wt: 354.23
InChI Key: GUUOVQLKOJJPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide is characterized by the presence of a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains two chlorine atoms, a cycloheptyl group, and a carboxamide group.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Eco-friendly Synthesis Approaches : A study by Proença and Costa (2008) highlights an eco-friendly method for synthesizing a series of 2-imino and 2-oxo-2H-chromene-3-carboxamides, utilizing Knoevenagel condensation. This approach underscores the importance of green chemistry principles in the synthesis of chromene derivatives, potentially including the specified compound (Proença & Costa, 2008).
  • Cyclocondensation and Antimicrobial Activity : Research by El-Shaaer (2012) on the synthesis of benzopyrone derivatives through Claisen condensation reveals the structural versatility and potential antimicrobial applications of chromene-based compounds. This study provides insights into the chemical reactivity and biological relevance of chromene derivatives (El-Shaaer, 2012).

Biological Activities and Applications

  • Antimicrobial Agents : A paper by Azab, Azab, and Elkanzi (2017) discusses the pharmacological evaluation of chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐heterocycles, including 2-oxo-2H-chromene-3-carboxamide derivatives, for antimicrobial activities. Such studies indicate the potential of these compounds in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).

Material Science and Engineering Applications

  • Polymer Synthesis : Nechifor (2009) delves into the synthesis and properties of aromatic polyamides with coumarin chromophores, showcasing the application of chromene derivatives in material science for creating polymers with specific photosensitive properties. This research underscores the compound's utility in enhancing the functional characteristics of polymers (Nechifor, 2009).

Fluorescent Probes and Sensors

  • Fluorescent Probe for Metal Ions : Bekhradnia, Domehri, and Khosravi (2016) developed a novel coumarin-based fluorescent probe, highlighting the use of chromene derivatives in creating sensitive and selective sensors for metal ions like Cu(II). This application demonstrates the compound's potential in environmental monitoring and chemical sensing (Bekhradnia, Domehri, & Khosravi, 2016).

properties

IUPAC Name

6,8-dichloro-N-cycloheptyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c18-11-7-10-8-13(17(22)23-15(10)14(19)9-11)16(21)20-12-5-3-1-2-4-6-12/h7-9,12H,1-6H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUOVQLKOJJPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-N-cycloheptyl-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.